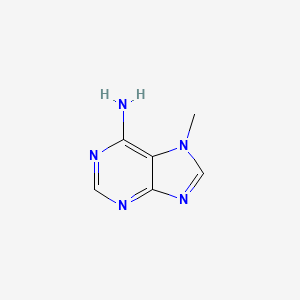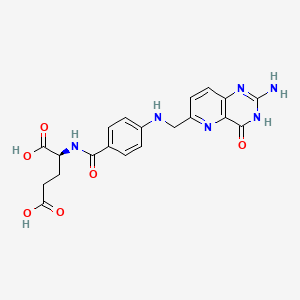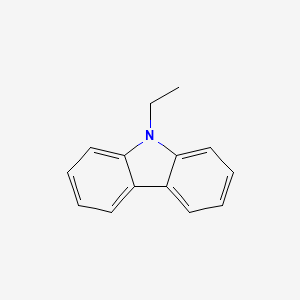![molecular formula C17H23NO7 B1664283 (1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol CAS No. 139158-99-9](/img/structure/B1664283.png)
(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol is a novel compound isolated from the fermentation broth of the bacterium Streptomyces platensis AB3217. It was first discovered in 1992 and is known for its anti-mite, antimicrobial, and herbicidal activities . The unique structure of AB3217A includes a nine-membered ring formed by the linkage of deacetylanisomycin and β-D-xylofuranose through glycosidic and ether bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of AB3217A involves several key steps:
Preparation of Deacetylanisomycin Segment: The deacetylanisomycin unit is synthesized from dimethyl L-tartrate through a series of stereoselective reactions, including pyrrolidine-ring formation and reduction of phenyl ketone.
Preparation of β-D-xylofuranose Segment: This segment is prepared from diacetone-D-glucose via conventional procedures.
Coupling of Segments: The deacetylanisomycin segment is coupled with the β-D-xylofuranose segment using sodium bis(trimethylsilyl)amide in dimethylformamide.
Cyclization and Deprotection: The coupling product undergoes cyclization using N-bromosuccinimide, followed by deprotection to yield AB3217A.
Industrial Production Methods
Industrial production of AB3217A involves fermentation of Streptomyces platensis AB3217, followed by extraction and purification using column chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
AB3217A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed on the ketone and other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols and other reduced forms of the compound.
Scientific Research Applications
AB3217A has a wide range of scientific research applications:
Mechanism of Action
AB3217A exerts its effects through multiple mechanisms:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-mite Activity: It interferes with the mite’s nervous system, causing paralysis and death.
Herbicidal Activity: AB3217A inhibits key enzymes in plant cells, leading to growth inhibition and death.
Comparison with Similar Compounds
Similar Compounds
Anisomycin: Similar in structure but lacks the β-D-xylofuranose segment.
Streptomycin: Another antibiotic produced by Streptomyces species, but with a different structure and mechanism of action.
Tetracycline: A broad-spectrum antibiotic with a different chemical structure and mode of action.
Uniqueness of AB3217A
AB3217A is unique due to its nine-membered ring structure and its combined anti-mite, antimicrobial, and herbicidal activities
Properties
CAS No. |
139158-99-9 |
|---|---|
Molecular Formula |
C17H23NO7 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol |
InChI |
InChI=1S/C17H23NO7/c1-22-9-4-2-8(3-5-9)15-12-16(10(19)6-18-12)25-17-14(21)13(20)11(24-17)7-23-15/h2-5,10-21H,6-7H2,1H3/t10-,11+,12+,13-,14+,15+,16+,17-/m0/s1 |
InChI Key |
CXOWUUUBWJFSRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3C(C(CN3)O)OC4C(C(C(O4)CO2)O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H]3[C@@H]([C@H](CN3)O)O[C@H]4[C@@H]([C@H]([C@H](O4)CO2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(CN3)O)OC4C(C(C(O4)CO2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,12,13-trihydroxy-8-(4-methoxyphenyl)-6-aza-2,9,14-trioxatricyclo(9.2.1.0(3,7))tetradecane AB 3217-A AB-3217-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
